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Compound of Interest |

6-Bromo-2-(4-
Compound Name: fluorophenyl)quinoline-4-

carboxylic acid

Cat. No.: B1269875

Technical Guide: 6-Bromo-2-(4-
fluorophenyl)quinoline-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 6-Bromo-2-(4-
fluorophenyl)quinoline-4-carboxylic acid, including a plausible synthetic route and potential
biological activities based on structurally related compounds. The experimental data presented
is for analogous compounds and should be used as a reference for guiding research and
experimental design for the title compound.

Compound Identification

While 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is available from commercial
suppliers as a research chemical, a specific CAS Registry Number is not readily found in
publicly accessible databases as of this writing.[1] Researchers are advised to consult supplier
documentation for any available lot-specific registration numbers.

Chemical Structure:

Physicochemical Properties:
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Property Value Reference

Molecular Formula C16H9BrFNO2 [1]

| Molecular Weight | 346.15 g/mol |[1] |

Synthesis Methodology

The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger
reaction.[2][3][4] This method involves the condensation of an isatin derivative with an a-
methylene carbonyl compound in the presence of a strong base. For the title compound, the
proposed synthesis would involve the reaction of 5-bromoisatin with 4'-fluoroacetophenone.

Proposed Synthetic Protocol: Pfitzinger Reaction

This protocol is a generalized procedure based on established Pfitzinger reaction
methodologies.[4][5]

Materials:

5-Bromoisatin

4'-Fluoroacetophenone

Potassium hydroxide (KOH)

Ethanol (absolute)

Hydrochloric acid (HCI, for acidification)

Water (distilled)
Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-
bromoisatin and 4'-fluoroacetophenone in absolute ethanol.
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Base Addition: Add a solution of potassium hydroxide in ethanol to the mixture. The reaction
is typically conducted in a strongly basic medium.

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Reaction progress
can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the mixture to room temperature and evaporate the ethanol
under reduced pressure.

Precipitation: Dissolve the residue in water and filter to remove any insoluble impurities. Cool
the filtrate in an ice bath and acidify with dilute hydrochloric acid to precipitate the crude 6-
Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid.

Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude
product can be further purified by recrystallization from a suitable solvent such as ethanol or
acetic acid.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis via the Pfitzinger reaction.
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Potential Biological Activities and Quantitative Data

While specific biological data for the title compound is not available in the cited literature, the
quinoline-4-carboxylic acid scaffold is a well-known pharmacophore with a broad range of
activities, including anticancer and antimicrobial effects.[6][7][8] The data below for related
compounds provides a basis for potential research directions.

Anticancer Activity of Related Quinoline Derivatives

Quinoline derivatives can exert anticancer effects through various mechanisms, including the
inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[7][9]

Table 1: In Vitro Anticancer Activity of Structurally Related Quinoline-4-Carboxylic Acid

Derivatives
Compound ID / . Activity Metric
o Cancer Cell Line Reference

Description (ICs0)
2-(4-
Acrylamidophenyl)- .

o MLLr leukemic 7.2 uyM (SIRT3
quinoline-4- . [10]

] ) cells inhibition)
carboxylic acid
(P6)
6-Chloro-2-(4-
hydroxy-3- 82.9% growth
~ MCF-7 (Breast) ] [11]

methoxyphenyl)quinoli reduction

ne-4-carboxylic acid

Various 2-
o HePG-2, HCT-116,
arylquinoline-4- 5.6-19.2 ug/mL [6]
) ] MCF-7, PC3, Hela
carboxylic acids

| Highly brominated quinoline (Compound 11) | C6, HeLa, HT29 | 5.45-9.6 pg/mL |[12] |

Antimicrobial Activity of Related Bromoquinoline
Derivatives
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The quinoline core is present in several antimicrobial agents, and bromo-substituted derivatives
have shown notable activity.[8][13]

Table 2: Antimicrobial Activity of Structurally Related Bromoquinoline Derivatives

Compound ID / . . Activity Metric

L Microorganism Reference
Description (MIC)
9-Bromo
substituted
indolizinoquinoline  E. coli ATCC25922 2 yg/mL [13]
-5,12-dione

(Compound 7)

9-Bromo substituted

indolizinoquinoline- S. pyrogens
) 2 pg/mL [13]
5,12-dione ATCC19615
(Compound 7)
2-(4-Methoxy-phenyl)- . i . o
o ) Various bacteria & Active (Specific values
quinoline-4-carboxylic ) [14]
fungi vary)

acid derivatives

| lodo-quinoline derivatives | S. epidermidis | Active (MICs vary) |[15] |

Experimental Protocols

The following are standard, detailed protocols for evaluating the potential anticancer and
antimicrobial activities of a novel compound like 6-Bromo-2-(4-fluorophenyl)quinoline-4-
carboxylic acid.

In Vitro Anticancer Activity Screening

Protocol 1: MTT Assay for Cytotoxicity This colorimetric assay measures cell metabolic activity
and is a standard method for assessing the cytotoxic effects of a compound.[6][16][17]

Materials:

e Cancer cell lines (e.g., MCF-7, HeLa, HT29)
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e Complete cell culture medium (e.g., DMEM with 10% FBS)

e 96-well plates

e Test compound stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., acidified isopropanol or DMSO)

e Microplate reader

Procedure:

o Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g.,
5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

o Compound Treatment: Prepare serial dilutions of the test compound in culture medium.
Replace the medium in the wells with the medium containing different concentrations of the
compound. Include vehicle control (DMSO) and untreated control wells.

 Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

o MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells
to reduce the yellow MTT to purple formazan crystals.

e Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan
crystals.

o Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570
nm) using a microplate reader.

e Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the ICso value (the concentration of the compound that inhibits cell growth by
50%).

Antimicrobial Susceptibility Testing
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Protocol 2: Broth Microdilution for MIC Determination This method is used to determine the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial

agent that prevents visible growth of a microorganism.[18][19][20]

Materials:

Bacterial or fungal strains (e.g., S. aureus, E. coli)

96-well microtiter plates

Sterile Mueller-Hinton Broth (MHB) or appropriate broth
Test compound stock solution (in DMSO)

Bacterial inoculum standardized to 0.5 McFarland turbidity

Positive control (standard antibiotic) and negative control (broth with inoculum)

Procedure:

Compound Dilution: Prepare serial two-fold dilutions of the test compound in broth directly in
the wells of a 96-well plate.

Inoculation: Add the standardized microbial inoculum to each well. The final inoculum
concentration should be approximately 5 x 10> CFU/mL.

Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a
negative growth control (broth with inoculum and vehicle). A sterility control (broth only)
should also be included.

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.

MIC Determination: The MIC is visually determined as the lowest concentration of the
compound in which there is no visible turbidity (growth).

Screening Workflow and Mechanism Diagrams
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Caption: General workflow for in vitro anticancer drug screening.
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Caption: Potential mechanism via induction of the intrinsic apoptosis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]
o 2. Pfitzinger Reaction [drugfuture.com]
o 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

¢ 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis
[resolve.cambridge.org]

e 5. ijsr.net [ijsr.net]
e 6. benchchem.com [benchchem.com]

e 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of
Chemistry [arabjchem.org]

e 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
e 9. benchchem.com [benchchem.com]

» 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent
SIRT3 Inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

» 11. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of
Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nim.nih.gov]

e 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches,
design strategies, structure activity relationship and mechanistic insights - PMC
[pmc.ncbi.nlm.nih.gov]

e 14. apjhs.com [apjhs.com]
e 15. mdpi.com [mdpi.com]
e 16. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 17. A comprehensive review on preliminary screening models for the evaluation of anti-
cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1269875?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/6-bromo-2-4-fluorophenyl-quinoline-4-carboxylic-acid
https://www.drugfuture.com/Organic_Name_Reactions/topics/ONR_CD_XML/ONR307.htm
https://en.wikipedia.org/wiki/Pfitzinger_reaction
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pfitzinger-quinoline-synthesis/BFC87D5678F76FB38A9987B564617DBE
https://resolve.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pfitzinger-quinoline-synthesis/BFC87D5678F76FB38A9987B564617DBE
https://www.ijsr.net/archive/v4i8/SUB157681.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Derivatives_of_Quinoline_4_Carboxylic_Acid.pdf
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://ijsrm.humanjournals.com/wp-content/uploads/2022/05/16.Shelar-Uttam-B.-Milind-S.Thakare-Thorve-Sandip-S..pdf
https://www.benchchem.com/pdf/The_Antiproliferative_Potential_of_Quinoline_Carboxylic_Acids_A_Technical_Guide_for_Researchers.pdf
https://pubmed.ncbi.nlm.nih.gov/35433629/
https://pubmed.ncbi.nlm.nih.gov/35433629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12056219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9533295/
https://www.apjhs.com/index.php/apjhs/article/view/1370
https://www.mdpi.com/1420-3049/29/4/772
https://pmc.ncbi.nlm.nih.gov/articles/PMC5051238/
https://ijcap.in/archive/volume/8/issue/1/article/3358#article
https://ijcap.in/archive/volume/8/issue/1/article/3358#article
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 18. benchchem.com [benchchem.com]
e 19. woah.org [woah.org]
e 20. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid
CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269875#6-bromo-2-4-fluorophenyl-quinoline-4-
carboxylic-acid-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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